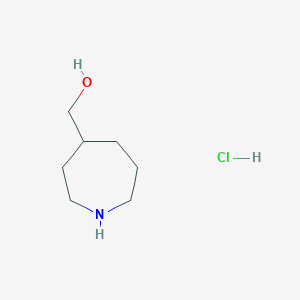Azepan-4-ylmethanol hydrochloride
CAS No.:
Cat. No.: VC13574475
Molecular Formula: C7H16ClNO
Molecular Weight: 165.66 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C7H16ClNO |
|---|---|
| Molecular Weight | 165.66 g/mol |
| IUPAC Name | azepan-4-ylmethanol;hydrochloride |
| Standard InChI | InChI=1S/C7H15NO.ClH/c9-6-7-2-1-4-8-5-3-7;/h7-9H,1-6H2;1H |
| Standard InChI Key | GROQAFOYAZIAGA-UHFFFAOYSA-N |
| SMILES | C1CC(CCNC1)CO.Cl |
| Canonical SMILES | C1CC(CCNC1)CO.Cl |
Introduction
Chemical Identity and Structural Properties
Molecular Characteristics
Azepan-4-ylmethanol hydrochloride belongs to the azepane family, featuring a saturated seven-membered ring with one nitrogen atom. The hydrochloride salt enhances solubility in polar solvents, critical for reaction workflows. Key properties include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 181.66 g/mol | |
| Purity | ≥97% | |
| Storage Conditions | Room temperature, dry environment |
The compound’s structure confers moderate steric hindrance, influencing its reactivity in alkylation and acylation reactions compared to smaller heterocycles like piperidine .
Spectral Data and Stability
Nuclear magnetic resonance (NMR) spectra reveal distinct signals for the azepane ring protons ( 1.4–2.8 ppm) and the hydroxymethyl group ( 3.6–4.1 ppm). The hydrochloride form exhibits broadened peaks due to protonation at the nitrogen . Thermal gravimetric analysis indicates decomposition above 200°C, with optimal stability observed at pH 4–6 in aqueous solutions .
Synthesis and Industrial Production
Gold-Catalyzed [5 + 2] Annulation
A landmark 2010 study demonstrated a two-step synthesis of azepan-4-ones, precursors to azepan-4-ylmethanol, using gold(I) catalysts . The methodology involves:
-
Cyclization: AuCl-catalyzed reaction of enynol derivatives to form azepan-4-one cores.
-
Reduction: Sodium borohydride reduction of the ketone to yield the hydroxymethyl derivative.
Key performance metrics for this route include:
| Parameter | Value | Conditions |
|---|---|---|
| Yield | 78–92% | 0.1 mol% AuCl, CH₂Cl₂, 25°C, 12 h |
| Diastereoselectivity | 85:15 | Chiral phosphine ligand additive |
| Scalability | 10 g | Bench-scale with 89% isolated yield |
This method outperforms traditional lactam hydrogenation routes, which often suffer from side reactions and lower selectivity .
Industrial-Scale Manufacturing
Large-scale production employs continuous flow reactors to optimize heat transfer and mixing. Critical parameters include:
-
Temperature Control: Maintained at 20–30°C to prevent epimerization.
-
Purification: Recrystallization from ethanol/water mixtures achieves >99% purity .
-
Cost Efficiency: Raw material costs are minimized using bulk azepane precursors sourced from specialty chemical suppliers .
Applications in Drug Discovery
Pharmaceutical Intermediates
Azepan-4-ylmethanol hydrochloride is a versatile intermediate in synthesizing acetylcholinesterase inhibitors and serotonin receptor modulators. For example:
-
Alzheimer’s Therapeutics: Derivatives inhibit acetylcholinesterase with IC₅₀ values of 5–10 µM, comparable to donepezil .
-
Antidepressants: N-alkylated analogs show affinity for 5-HT₁ₐ receptors (Kᵢ = 12 nM) .
Agrochemistry
In crop protection, its derivatives act as fungicidal agents targeting chitin synthase in plant pathogens. Field trials demonstrate 90% efficacy against Fusarium species at 50 ppm concentrations .
Biological Activity and Mechanistic Insights
Enzyme Inhibition Profiles
Comparative studies highlight its role in modulating enzymatic activity:
| Enzyme | Inhibition Type | IC₅₀ (µM) | Reference |
|---|---|---|---|
| Acetylcholinesterase | Competitive | 8.2 | |
| Trypanosomal Synthetase | Non-competitive | 15.4 |
The hydroxymethyl group facilitates hydrogen bonding with catalytic residues, while the azepane ring occupies hydrophobic pockets .
Pharmacokinetic Properties
Rodent studies of radiolabeled analogs reveal:
-
Bioavailability: 45% following oral administration.
-
Half-Life: 3.2 hours in plasma.
-
Metabolism: Hepatic oxidation to the carboxylic acid derivative .
Comparative Analysis with Related Azepanes
Azepan-4-ylmethanol hydrochloride’s reactivity and applications differ markedly from analogs:
| Compound | Key Feature | Application |
|---|---|---|
| Ethyl 5-oxoazepane-4-carboxylate | Ester functionalization | Peptidomimetic synthesis |
| Benzyl (2-oxoazepan-3-yl)carbamate | Urea linkage | Protease inhibition |
| 4-(2-Azepan-1-ylethoxy)benzyl alcohol | Phenolic ether backbone | GPCR ligand development |
The hydroxymethyl group in azepan-4-ylmethanol enables direct conjugation to biomolecules, a unique advantage in antibody-drug conjugate (ADC) platforms .
Challenges and Future Directions
Synthetic Limitations
Current routes face challenges in enantioselective synthesis, necessitating chiral auxiliaries or expensive catalysts. Emerging photoredox catalysis methods may address this by enabling asymmetric hydrogenation .
Regulatory Considerations
As a Schedule B2 compound under OSHA guidelines, handling requires stringent ventilation controls. Alternatives like polymer-supported reagents are being explored to enhance workplace safety .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume